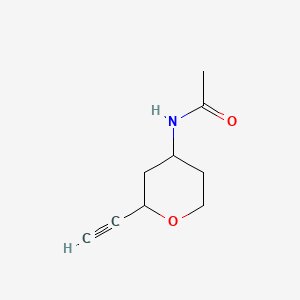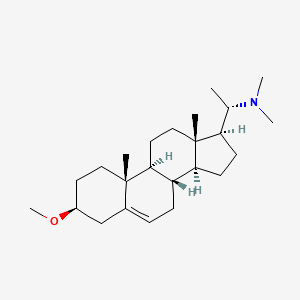
Pachyaximine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pachyaximine A is a steroidal alkaloid isolated from the root of Sarcococca hookeriana. It possesses significant antibacterial activity against various bacteria, including Escherichia coli, Staphylococcus aureus, Corynebacterium diphtheriae, and Corynebacterium pyogenes . Additionally, this compound demonstrates notable activity as an antiestrogen binding site inhibitor, enhancing the antiestrogenic effects mediated by tamoxifen in cultured Ishikawa cells .
Preparation Methods
Chemical Reactions Analysis
Pachyaximine A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Employs nucleophilic or electrophilic reagents depending on the desired substitution.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Pachyaximine A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroidal alkaloids and their chemical properties.
Biology: Investigated for its antibacterial properties against various bacterial strains.
Mechanism of Action
The mechanism of action of Pachyaximine A involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . As an antiestrogen binding site inhibitor, this compound binds to specific sites on estrogen receptors, preventing estrogen from exerting its effects and enhancing the antiestrogenic activity of tamoxifen . The molecular targets and pathways involved include estrogen receptors and bacterial cell membrane components .
Comparison with Similar Compounds
Pachyaximine A is unique among steroidal alkaloids due to its dual antibacterial and antiestrogen binding site inhibitory activities. Similar compounds include:
Saracodine: Another alkaloid isolated from Sarcococca species with moderate antibacterial activity.
Clauszoline M: A compound with similar antibacterial properties but different structural features.
This compound stands out due to its significant activity against both bacterial strains and estrogen receptors, making it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
(1S)-1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO/c1-16(25(4)5)20-9-10-21-19-8-7-17-15-18(26-6)11-13-23(17,2)22(19)12-14-24(20,21)3/h7,16,18-22H,8-15H2,1-6H3/t16-,18-,19-,20+,21-,22-,23-,24+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNBSFMIFOLVCM-MCTVSQGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: From which plant sources can Pachyaximine A be isolated?
A1: this compound has been isolated from several plant species. The provided research highlights its presence in:
- Pachysandra procumbens: This plant was specifically investigated for compounds exhibiting antiestrogen-binding site (AEBS) inhibitory activity, and this compound was among the active compounds isolated [].
- Pachysandra axillaris: This species yielded a diverse array of steroidal alkaloids, including this compound, showcasing the rich chemical diversity within the Pachysandra genus [].
- Saracococca saligna: this compound was identified as one of the alkaloids responsible for the antibacterial activity observed in extracts from this plant [].
Q2: Are there any studies investigating the structure-activity relationship (SAR) of this compound?
A3: While the provided abstracts don't delve into specific SAR studies for this compound, one study exploring antiestrogen-binding site inhibitors from Pachysandra procumbens identified several structurally related steroidal alkaloids, including this compound []. This suggests that modifications to the steroidal backbone could impact its interaction with biological targets and potentially influence its activity. Further research focusing on synthesizing and evaluating this compound analogs is needed to establish a comprehensive SAR profile.
Q3: What analytical techniques have been used to characterize and quantify this compound?
A3: The research indicates the use of various techniques for isolation and characterization, including:
- Chromatography: Medium-pressure liquid chromatography (MPLC), silica gel column chromatography, and thin-layer chromatography (TLC) were employed for separating and purifying this compound from complex plant extracts [].
- Spectroscopy: The research likely utilized spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural elucidation, although specific details were not provided [, ].
- High-performance liquid chromatography-mass spectrometry (HPLC-MS): This technique was employed to analyze the composition of the active extract containing this compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbaldehyde](/img/structure/B595674.png)
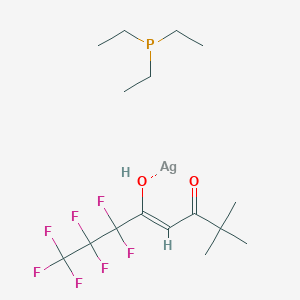
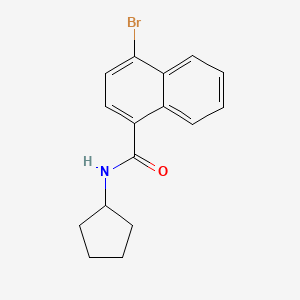


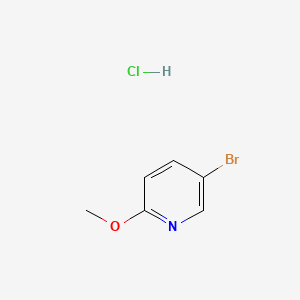
![N,N'-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine](/img/structure/B595683.png)
